SJFα

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

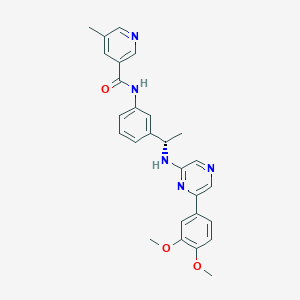

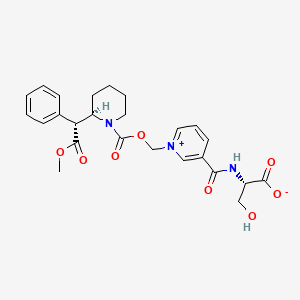

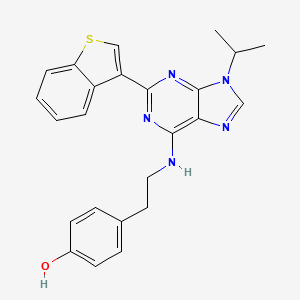

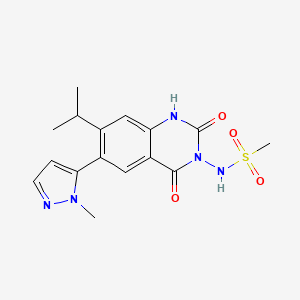

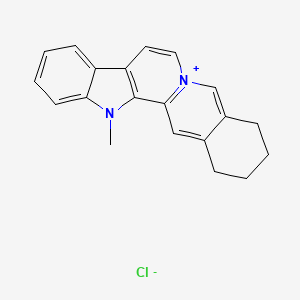

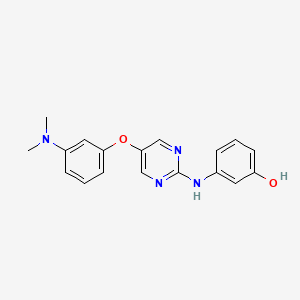

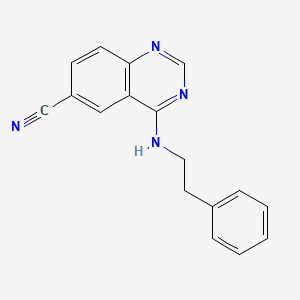

SJFα is a potent and selective p38α PROTAC® Degrader . It comprises the multikinase inhibitor foretinib joined by a linker to a VHL ligand . It displays significantly lower potency degradation at p38δ .

Synthesis Analysis

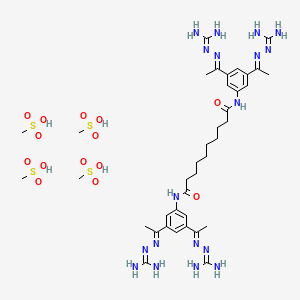

SJFα is a 13-atom linker PROTAC based on von Hippel-Lindau ligand . It degrades p38α with a DC50 of 7.16 nM, but is far less effective at degrading p38δ (DC50=299 nM) and does not degrade the other p38 isoforms (β and γ) at concentrations up to 2.5 µM .Molecular Structure Analysis

The molecular formula of SJFα is C59H67F2N7O11S . The InChIKey is GXDYWQXTEYENEU-WFYKIECOSA-N . The CAS Registry number is 2254609-27-1 .Chemical Reactions Analysis

The sensitivity analysis of a system of chemical reactions consists in the problem of determining the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations .Physical And Chemical Properties Analysis

The properties determined by chemical analysis and physical property evaluation include strength, structure/orientation, corrosion, catalyst, battery, friction, electrochemical reaction, and surface reaction .Aplicaciones Científicas De Investigación

Degradación de la Proteína p38α

SJFα es un degradador PROTAC® potente y selectivo de p38α {svg_1}. Consiste en el inhibidor de multiquinasas foretinib unido por un linker a un ligando VHL {svg_2}. Esto lo convierte en una herramienta valiosa en la investigación relacionada con la degradación de proteínas, particularmente en el contexto de la proteína p38α.

Inhibición de la Quinasa

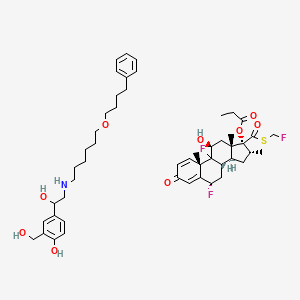

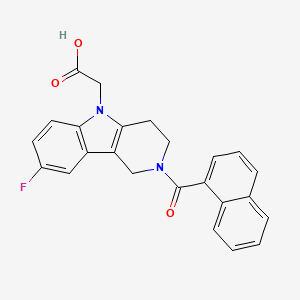

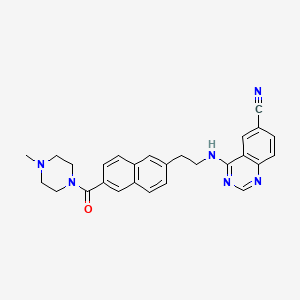

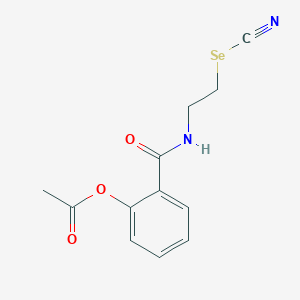

SJFα muestra una potencia de degradación significativamente menor en p38δ {svg_3}. No exhibe degradación significativa de p38β, p38γ o MAPK relacionadas, ERK1/2, o JNK1/2 {svg_4}. Esta inhibición selectiva de quinasas puede ser útil para estudiar los roles de estas proteínas en varios procesos celulares.

Mecanismo De Acción

Target of Action

SJFα is a PROTAC (PROteolysis-TArgeting Chimeras) molecule . The primary targets of SJFα are the p38 MAPK family proteins , specifically p38α . The p38 MAPK family proteins play a crucial role in cellular responses to stress and inflammation .

Mode of Action

SJFα operates by recruiting an E3 ubiquitin ligase to its target protein, resulting in the targeted degradation of the protein . This is achieved through the formation of a ternary complex involving the target protein, the E3 ligase, and SJFα . The formation of this complex is necessary for PROTAC-induced substrate ubiquitination .

Biochemical Pathways

Given that p38α is a member of the mapk family, it is involved in various cellular processes, including inflammation, cell growth, and apoptosis . By degrading p38α, SJFα could potentially influence these pathways.

Pharmacokinetics

PROTACs can achieve their therapeutic effect at lower doses due to their catalytic mode of action .

Result of Action

SJFα degrades p38α with a DC50 of 7.16 nM, but is far less effective at degrading p38δ (DC50=299 nM) and does not degrade the other p38 isoforms (β and γ) at concentrations up to 2.5 µM . This selective degradation of p38α over other isoforms could result in specific molecular and cellular effects, potentially influencing cellular stress responses and inflammation .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the formation of the ternary complex and thus the efficacy of sjfα .

Análisis Bioquímico

Biochemical Properties

SJFα plays a significant role in biochemical reactions, particularly in the degradation of p38α . It interacts with enzymes and proteins, specifically the multikinase inhibitor foretinib and a VHL ligand . The nature of these interactions is primarily degradation, with SJFα exhibiting potent and selective degradation of p38α .

Cellular Effects

SJFα influences cell function by degrading p38α, a protein involved in cell signaling pathways, gene expression, and cellular metabolism . The degradation of p38α can have significant effects on these cellular processes .

Molecular Mechanism

SJFα exerts its effects at the molecular level through its interaction with p38α . It binds to p38α, leading to its degradation . This can result in changes in gene expression and potentially influence enzyme activity .

Temporal Effects in Laboratory Settings

Over time, SJFα continues to exhibit its degradation effects on p38α

Metabolic Pathways

SJFα is involved in the metabolic pathway of p38α degradation . It interacts with enzymes and cofactors, specifically the multikinase inhibitor foretinib and a VHL ligand

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound SJFα involves the condensation of two amino acids, serine and phenylalanine, followed by a series of chemical reactions to form the final product.", "Starting Materials": [ "Serine", "Phenylalanine", "N,N'-Dicyclohexylcarbodiimide (DCC)", "N-Hydroxysuccinimide (NHS)", "Triethylamine (TEA)", "Methanol", "Chloroform", "Acetic acid", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Diethyl ether" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of serine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of TEA and methanol.", "Step 2: Protection of the amino group of phenylalanine with tert-butoxycarbonyl (Boc) in the presence of DCC and NHS.", "Step 3: Condensation of the protected serine and phenylalanine using DCC and NHS as coupling agents to form the dipeptide.", "Step 4: Deprotection of the Boc group using acetic acid and HCl to expose the amino group.", "Step 5: Deprotection of the TBDMS group using NaOH to expose the carboxylic acid group.", "Step 6: Cyclization of the dipeptide using diethyl ether and HCl to form the final product, SJFα." ] } | |

Número CAS |

2254609-27-1 |

Fórmula molecular |

C59H67F2N7O11S |

Peso molecular |

1120.2798 |

Nombre IUPAC |

N-(3-Fluoro-4-((7-(4-(4-(2-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-2-oxoethoxy)butoxy)butoxy)-6-methoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |

InChI |

InChI=1S/C59H67F2N7O11S/c1-36-52(80-35-65-36)38-12-10-37(11-13-38)32-64-54(71)46-29-42(69)33-67(46)55(72)53(58(2,3)4)66-51(70)34-77-26-7-6-24-76-25-8-9-27-78-50-31-45-43(30-49(50)75-5)47(20-23-63-45)79-48-19-18-41(28-44(48)61)68(40-16-14-39(60)15-17-40)57(74)59(21-22-59)56(62)73/h10-20,23,28,30-31,35,42,46,53,69H,6-9,21-22,24-27,29,32-34H2,1-5H3,(H2,62,73)(H,64,71)(H,66,70)/t42-,46+,53-/m1/s1 |

Clave InChI |

CGOWEGDPCPSDKZ-WFYKIECOSA-N |

SMILES |

O=C(C1(C(N)=O)CC1)N(C2=CC=C(OC3=CC=NC4=CC(OCCCCOCCCCOCC(N[C@@H](C(C)(C)C)C(N5[C@H](C(NCC6=CC=C(C7=C(C)N=CS7)C=C6)=O)C[C@@H](O)C5)=O)=O)=C(OC)C=C34)C(F)=C2)C8=CC=C(F)C=C8 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

SJFα |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1S,2S)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine](/img/structure/B610789.png)